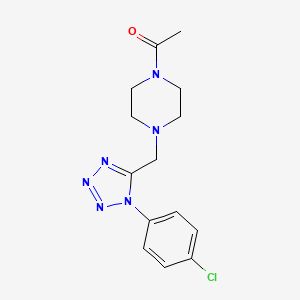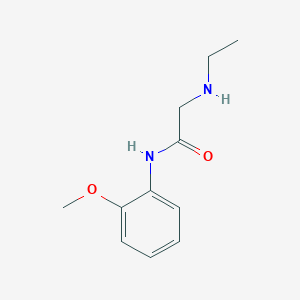![molecular formula C18H24N2O2 B2841352 1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea CAS No. 1351623-22-7](/img/structure/B2841352.png)
1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This compound features a tert-butylphenyl group and a dimethylfuran group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea typically involves the reaction of 4-(tert-butyl)aniline with 2,5-dimethylfuran-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to form the final urea compound. The reaction conditions often include:
- Solvent: Toluene or dichloromethane
- Temperature: Room temperature to reflux
- Catalysts: Acid or base catalysts may be used to facilitate the reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated synthesis systems may be employed to increase efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a lactone.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of a lactone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted urea derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Tert-butyl)phenyl)-3-(phenyl)urea
- 1-(4-(Tert-butyl)phenyl)-3-(methyl)urea
- 1-(4-(Tert-butyl)phenyl)-3-(2-furyl)urea
Comparison
Compared to these similar compounds, 1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea may exhibit unique properties due to the presence of the dimethylfuran group
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[(2,5-dimethylfuran-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-12-10-14(13(2)22-12)11-19-17(21)20-16-8-6-15(7-9-16)18(3,4)5/h6-10H,11H2,1-5H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLKJZMEXIBGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CNC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)diethylamine](/img/structure/B2841276.png)

![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2841280.png)
![2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2841281.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-4-phenyloxane-4-carboxamide](/img/structure/B2841286.png)
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2841287.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-2-(3,4-dimethylbenzamido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2841289.png)
